![molecular formula C10H9BrN2 B2884060 3-Bromo-4-methyl-1-phenyl-1H-pyrazole CAS No. 1700661-39-7](/img/structure/B2884060.png)
3-Bromo-4-methyl-1-phenyl-1H-pyrazole
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Overview
Description
“3-Bromo-4-methyl-1-phenyl-1H-pyrazole” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, which are characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-methyl-1-phenyl-1H-pyrazole” is characterized by a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular weight of a similar compound, “3-Bromopyrazole”, is 146.97 .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Scientific Research Applications
1. Core Element in Various Sectors of the Chemical Industry Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Consequently, they have garnered substantial interest from researchers .
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives involves diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Synthesis of 1,4’-Bipyrazoles
3-Bromo-4-methyl-1-phenyl-1H-pyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Pharmaceutical Intermediate
3-Bromo-4-methyl-1-phenyl-1H-pyrazole can be used as a pharmaceutical intermediate . For example, it can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The compound’s bromine atom may enhance its reactivity, allowing it to form strong bonds with its targets .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, depending on their targets
Pharmacokinetics
The compound’s bromine atom may enhance its lipophilicity, potentially improving its absorption and distribution . Its metabolic stability and excretion patterns would need to be investigated further.
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action
properties
IUPAC Name |
3-bromo-4-methyl-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCVLMGJOUCELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1Br)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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